molecular formula C20H21FN6O2 B3019162 6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380084-65-9

6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B3019162
CAS No.: 2380084-65-9
M. Wt: 396.426
InChI Key: QXFUXODZSGABHJ-UHFFFAOYSA-N
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Description

6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the fluoro and methoxy groups: These functional groups are introduced through substitution reactions using suitable reagents.

    Formation of the azetidine ring: The azetidine ring is synthesized through cyclization reactions.

    Final assembly: The final compound is assembled by coupling the intermediate products through amination and methylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce production costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles or electrophiles.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 6-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-3-methyl-3,4-dihydropyrimidin-4-one include other pyrimidine derivatives with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

Properties

IUPAC Name

6-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-25-12-24-16(8-17(25)28)26(2)14-9-27(10-14)20-18(21)19(22-11-23-20)13-4-6-15(29-3)7-5-13/h4-8,11-12,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFUXODZSGABHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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